molecular formula C22H27N3O2 B15098008 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide

Cat. No.: B15098008
M. Wt: 365.5 g/mol
InChI Key: KPCKECVPRQPAKF-UHFFFAOYSA-N
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Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide is a synthetic amide derivative characterized by a tetrahydroquinazolinone core fused with a phenyl group at position 7 and a 2-propylpentanamide side chain at position 2. This compound has garnered interest due to its structural similarity to pharmacologically active molecules targeting enzymes like histone deacetylases (HDACs) and anticonvulsant pathways.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-propylpentanamide

InChI

InChI=1S/C22H27N3O2/c1-3-8-16(9-4-2)21(27)25-22-23-14-18-19(24-22)12-17(13-20(18)26)15-10-6-5-7-11-15/h5-7,10-11,14,16-17H,3-4,8-9,12-13H2,1-2H3,(H,23,24,25,27)

InChI Key

KPCKECVPRQPAKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the quinazolinone core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propylpentanamide Side Chain: The final step involves the reaction of the intermediate compound with 2-propylpentanoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

N-(2′-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)

  • Structure: Features a 2-propylpentanamide group linked to a 2′-hydroxyphenyl moiety instead of a tetrahydroquinazolinone core.
  • Pharmacology : Demonstrated superior antiproliferative effects compared to VPA in cervical (HeLa), breast (MCF-7, MDA-MB-231), and rhabdomyosarcoma (A204) cell lines. HO-AAVPA also showed lower toxicity (LD₅₀ > 2000 mg/kg in rats) and a longer half-life (4 hours vs. VPA’s 1 hour) .
  • Mechanism : Proposed HDAC inhibition, though experimental validation is pending. Elevated superoxide anion (O₂⁻·) levels in treated SiHa cells suggest ROS-mediated apoptosis .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide

  • Structure: Contains a 1,3,4-thiadiazole ring substituted with an ethyl group instead of the tetrahydroquinazolinone system.
  • Pharmacology: Exhibits pronounced antiepileptic activity with lower acute toxicity (LD₅₀ statistically higher than VPA). Side effects include neurological deficits and reduced exploratory behavior in toxic doses .
  • Biochemical Profile : Increases GABA levels in rat brains, validated via HPLC-MS/MS, suggesting GABAergic pathway modulation .

AV8 (2-Isopropyl-5-methylphenyl ester derivative)

  • Structure : A biphenyl-tetrazole conjugate with a 2-propylpentanamide side chain.
  • Physicochemical Properties: Molecular weight 567.72 g/mol, with IR and NMR data confirming amide (C=O at 1712 cm⁻¹) and aromatic functionalities. No direct biological data reported .

Functional and Pharmacokinetic Comparison

Parameter N-(5-oxo-7-phenyl-THQ-2-yl)-2-propylpentanamide* HO-AAVPA N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide
Core Structure Tetrahydroquinazolinone Hydroxyphenyl 1,3,4-Thiadiazole
Molecular Weight ~350–400 g/mol (estimated) 263.35 g/mol 253.35 g/mol
Biological Activity Hypothesized HDAC/cancer targets Antiproliferative Anticonvulsant
Toxicity (LD₅₀) Not reported >2000 mg/kg Higher than VPA (exact value N/D)
Half-Life Not reported 4 hours Not reported

Mechanistic Divergences

  • HDAC Inhibition : HO-AAVPA’s proposed HDAC1/8 affinity contrasts with the thiadiazole derivative’s GABAergic action, highlighting structural dependence on target engagement .
  • Metabolic Stability: The tetrahydroquinazolinone core may enhance metabolic stability compared to HO-AAVPA’s phenyl group, but pharmacokinetic studies are needed.

Biological Activity

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O2C_{16}H_{15}N_{3}O_{2} with a molecular weight of 281.31 g/mol. The structure features a quinazoline core which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC16H15N3O2C_{16}H_{15}N_{3}O_{2}
Molecular Weight281.31 g/mol
CAS Number312626-61-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to inhibit kinase enzymes that are crucial in cell signaling pathways. The quinazoline core is particularly noted for its potential as an anti-cancer agent due to its inhibitory effects on specific kinases involved in tumor growth and proliferation.

Antioxidant Activity

Research indicates that compounds related to this structure exhibit significant antioxidant properties. The antioxidant capabilities are often evaluated through assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, which measures the compound's ability to scavenge free radicals.

Enzyme Inhibition

The compound has been studied for its enzyme inhibitory effects, particularly against cholinesterases and glucosidases. Such activities suggest potential applications in treating conditions like diabetes and neurodegenerative diseases.

Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as pancreatic cancer (PANC-1). The mechanism involves the activation of apoptotic signaling pathways which may provide a therapeutic avenue for cancer treatment.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer effects of this compound on various cancer cell lines. Results showed significant cytotoxicity against PANC-1 cells with IC50 values indicating potent activity.
  • Enzyme Inhibition : Another research explored the inhibition of glucosidase by this compound. The findings revealed that it effectively reduced enzyme activity, suggesting its potential use in managing blood sugar levels.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to various targets. These studies provide insights into how structural modifications could enhance biological activity.

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